4-(3,4-Difluorophenoxy)benzoic acid

Overview

Description

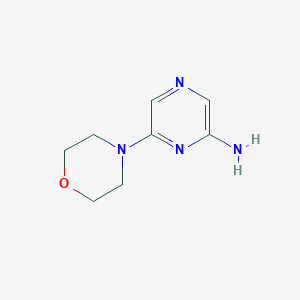

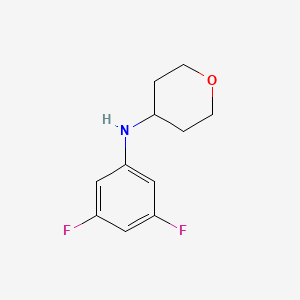

“4-(3,4-Difluorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8F2O3 . It is a synthetic intermediate .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “4-(3,4-Difluorophenoxy)benzoic acid”. For instance, one paper discusses the synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds . Another paper discusses the reactions of 4-diphenylphosphino benzoic acid with organotin .Molecular Structure Analysis

The molecular structure of “4-(3,4-Difluorophenoxy)benzoic acid” consists of two benzene rings with a dihedral angle of approximately 70.99 degrees . The compound has a molecular weight of 250.198 Da .Physical And Chemical Properties Analysis

“4-(3,4-Difluorophenoxy)benzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 250.198 Da .Scientific Research Applications

-

Materials Research and Pharmaceutical Applications

- Benzoic acid (BA) derivatives, including 4-(3,4-Difluorophenoxy)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

- Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high pressure behavior of the –OH and –COOH substituted BA derivatives .

-

Value-Added Bioproducts

- 4-Hydroxybenzoic acid (4-HBA), a derivative of benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

- Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

- This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

-

Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

-

High-Pressure Studies

- Benzoic acid derivatives, including 4-(3,4-Difluorophenoxy)benzoic acid, have been studied under high pressure .

- These studies use Raman spectroscopic techniques and density functional theory (DFT) calculations to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .

- The results of the high-pressure Raman spectroscopic work on ortho-substituted benzoic acid derivatives are compared and discussed .

-

Synthetic Intermediate

Safety And Hazards

properties

IUPAC Name |

4-(3,4-difluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSHBFVQGWCVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)

![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)